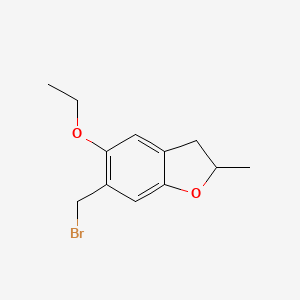
6-(Bromomethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Bromomethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. This particular compound features a bromomethyl group, an ethoxy group, and a methyl group attached to a dihydrobenzofuran ring, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran typically involves the following steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of a suitable precursor, such as a phenol derivative, with an appropriate reagent to form the benzofuran core.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the benzofuran ring. This is often achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Ethoxylation: The ethoxy group is introduced through an etherification reaction, typically using an ethylating agent like ethyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form aldehydes or carboxylic acids, and reduction reactions to form alcohols or alkanes.
Coupling Reactions: The benzofuran ring can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Substitution Products: Various substituted benzofuran derivatives depending on the nucleophile used.
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Alcohols or alkanes.
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Ligand Design: Employed in the design of ligands for catalysis and coordination chemistry.
Biology and Medicine:
Pharmacological Studies: Investigated for potential pharmacological activities, such as antimicrobial, antifungal, and anticancer properties.
Drug Development: Used as a building block in the development of new therapeutic agents.
Industry:
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Agrochemicals: Employed in the development of pesticides and herbicides.
作用機序
The mechanism of action of 6-(Bromomethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
類似化合物との比較
6-(Chloromethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran: Similar structure but with a chloromethyl group instead of a bromomethyl group.
6-(Hydroxymethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran: Contains a hydroxymethyl group, making it less reactive in nucleophilic substitution reactions.
5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran: Lacks the bromomethyl group, resulting in different reactivity and applications.
Uniqueness: The presence of the bromomethyl group in 6-(Bromomethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran makes it particularly reactive in nucleophilic substitution reactions, providing a versatile platform for the synthesis of various derivatives. This reactivity distinguishes it from similar compounds with different substituents.
特性
分子式 |
C12H15BrO2 |
|---|---|
分子量 |
271.15 g/mol |
IUPAC名 |
6-(bromomethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C12H15BrO2/c1-3-14-11-5-9-4-8(2)15-12(9)6-10(11)7-13/h5-6,8H,3-4,7H2,1-2H3 |
InChIキー |
OFZWAQMHRKISHU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C2C(=C1)CC(O2)C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13149199.png)
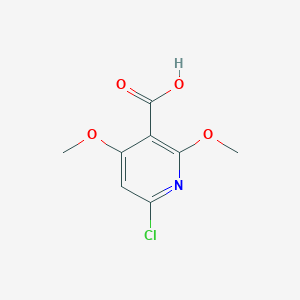
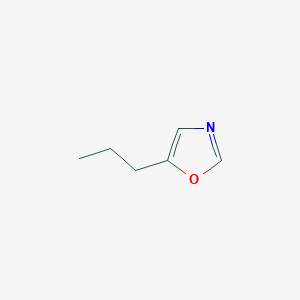

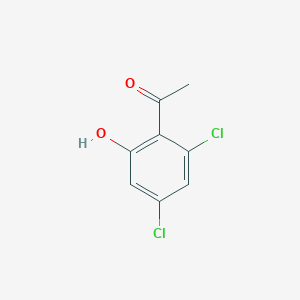


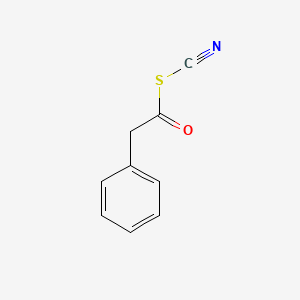
![2',3',4',5',6'-Pentafluoro-3-((E)-(((1R,2R)-2-(((2',3',4',5',6'-pentafluoro-2-hydroxy-[1,1'-biphenyl]-3-yl)methyl)amino)cyclohexyl)imino)methyl)-[1,1'-biphenyl]-2-ol](/img/structure/B13149251.png)
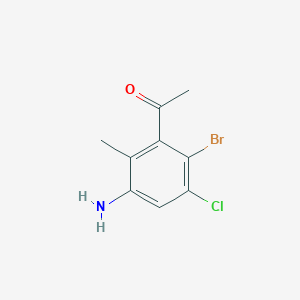



![2-[(4-Hydroxy-3-methoxyphenyl)methyl]anthracene-9,10-dione](/img/structure/B13149278.png)
